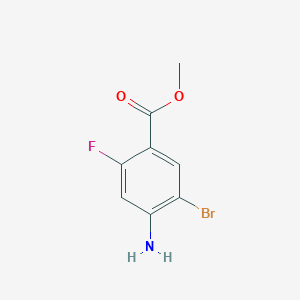

Methyl 4-amino-5-bromo-2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

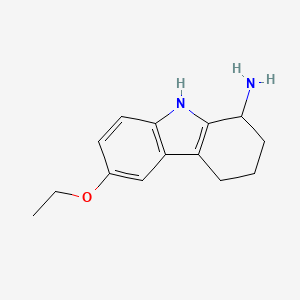

“Methyl 4-amino-5-bromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrFO2 . It is the methyl ester derivative of 4-Bromo-2-fluorobenzoic Acid and is used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-5-bromo-2-fluorobenzoate” can be represented by the InChI code:1S/C8H6BrFO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, and amino groups, and a carboxylate ester group. Physical And Chemical Properties Analysis

“Methyl 4-amino-5-bromo-2-fluorobenzoate” has a molecular weight of 233.034 Da . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis of Complex Molecules

Methyl 4-amino-5-bromo-2-fluorobenzoate serves as an intermediate in the synthesis of various complex molecules, demonstrating its importance in organic chemistry. For instance, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis underscores the compound's role in facilitating the production of medically relevant substances. The process involves cross-coupling reactions and diazotization, highlighting the compound's versatility in chemical synthesis (Qiu et al., 2009).

Metal Complex Formation

The study of metal(II) 2-fluorobenzoate complexes has provided insights into how substituents like amino, bromo, and fluoro groups on benzoate rings affect the structures and properties of metal complexes. Such research contributes to our understanding of the factors influencing the formation and characteristics of these complexes, with potential applications in materials science and coordination chemistry. The investigation into different metal ions and N-donor ligands reveals the diversity of structures achievable, from monomeric to polymeric, and emphasizes the role of these compounds in developing new materials with specific physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Fluorescence and Chemosensor Development

Compounds like Methyl 4-amino-5-bromo-2-fluorobenzoate are foundational in the development of fluorescent chemosensors, showcasing their utility in detecting various analytes. Through modifications and functionalization, researchers have leveraged the compound's structure to create sensitive and selective sensors for metal ions, anions, and neutral molecules. This area of research is crucial for environmental monitoring, medical diagnostics, and chemical analysis, demonstrating the compound's significance beyond basic chemical synthesis (Roy, 2021).

Safety and Hazards

While specific safety and hazard information for “Methyl 4-amino-5-bromo-2-fluorobenzoate” is not available, general precautions should be taken while handling this compound. It is advisable to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

methyl 4-amino-5-bromo-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCYKKRVIIGZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-5-bromo-2-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)

![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)

![3-(2-chloro-4-fluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776027.png)

![8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2776031.png)